![molecular formula C18H23N3O3S B2390196 2-(1H-indol-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide CAS No. 2034304-56-6](/img/structure/B2390196.png)
2-(1H-indol-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-indol-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide is a complex organic compound that features an indole moiety linked to an azabicyclo octane structure via an acetamide linkage. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide typically involves multiple steps, starting with the preparation of the indole derivative and the azabicyclo octane intermediate. The key steps include:
Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Preparation of the Azabicyclo Octane Intermediate: This involves the cyclization of appropriate precursors under controlled conditions to form the azabicyclo structure.
Coupling Reaction: The indole derivative is then coupled with the azabicyclo octane intermediate using acylation reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-indol-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Wissenschaftliche Forschungsanwendungen
2-(1H-indol-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its therapeutic potential in treating diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(1H-indol-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The azabicyclo octane structure provides a rigid framework that enhances binding affinity and specificity. The sulfonyl group can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-indol-1-yl)-N-(8-azabicyclo[3.2.1]octan-3-yl)acetamide: Lacks the methylsulfonyl group, which may affect its binding properties and biological activity.
2-(1H-indol-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propionamide: Similar structure but with a propionamide linkage instead of acetamide, which can influence its pharmacokinetic properties.
Uniqueness
The presence of the methylsulfonyl group in 2-(1H-indol-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide enhances its solubility and binding interactions, making it a unique and potentially more effective compound compared to its analogs.
Eigenschaften
IUPAC Name |
2-indol-1-yl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-25(23,24)21-15-6-7-16(21)11-14(10-15)19-18(22)12-20-9-8-13-4-2-3-5-17(13)20/h2-5,8-9,14-16H,6-7,10-12H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNSIWIWWZBZAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
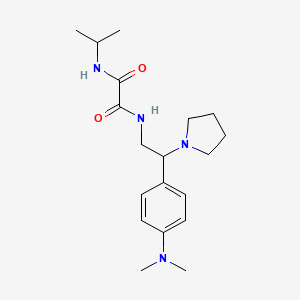
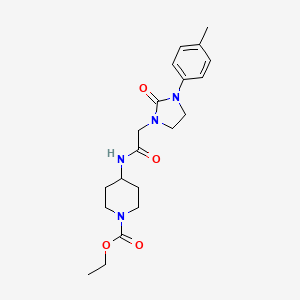
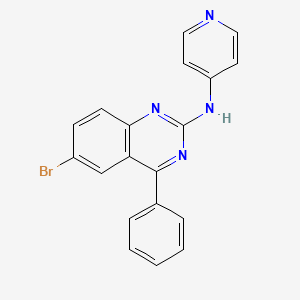
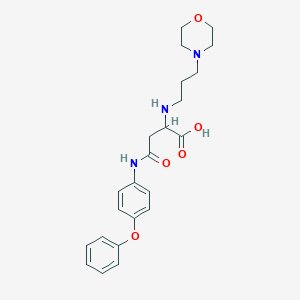
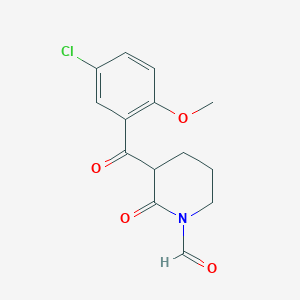
![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 4-formylbenzoate](/img/structure/B2390123.png)
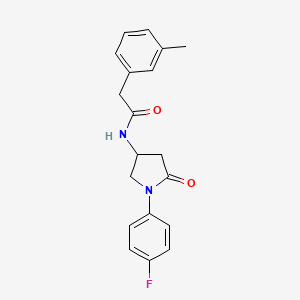
![2-[4-Methoxy-2-methyl-N-(1,2-oxazol-3-ylmethyl)anilino]ethanesulfonyl fluoride](/img/structure/B2390127.png)
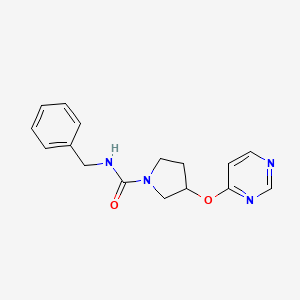

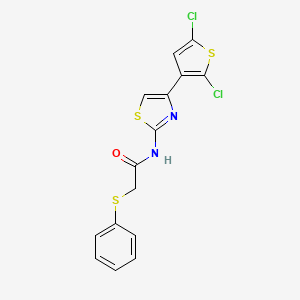

![7-(2-chlorophenyl)-2-(4-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2390135.png)
![Ethyl 2-[(2-ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2390136.png)
